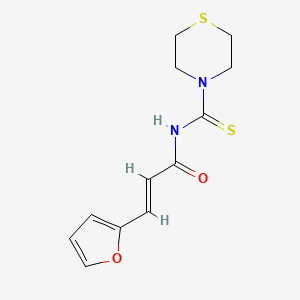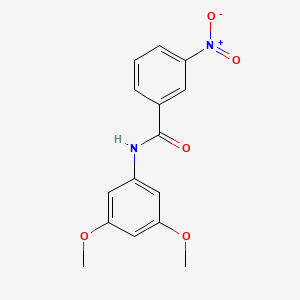![molecular formula C17H11ClF2O3 B5703718 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as DBCO-COOH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of coumarin and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the reaction of the terminal alkyne group with azide-containing molecules via copper-free click chemistry. This reaction forms a stable triazole linkage, which has been shown to be biocompatible and stable under physiological conditions.
Biochemical and Physiological Effects:
6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to have minimal toxicity and is biocompatible, making it an ideal compound for use in biological systems. The triazole linkage formed by the reaction of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one with azide-containing molecules has been shown to be stable under physiological conditions, allowing for the labeling and detection of biomolecules in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments include its high yield of synthesis, biocompatibility, and stability under physiological conditions. However, the limitations of using 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one include the requirement for azide-containing molecules for the reaction to occur and the potential for non-specific labeling.
Zukünftige Richtungen
The future directions of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one research include the development of new methods for the synthesis of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one derivatives with improved properties, such as increased reactivity and specificity. Additionally, the use of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in the development of novel materials and drug delivery systems is an area of active research. Finally, the application of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in the field of bioorthogonal chemistry is an area of great interest, as it has the potential to revolutionize the field of biological imaging and detection.
Conclusion:
In conclusion, 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is a unique chemical compound that has gained significant attention in the field of scientific research due to its ability to react with azide-containing molecules via copper-free click chemistry. This reaction has been used for various applications, including the labeling of biomolecules for imaging and detection purposes, the development of drug delivery systems, and the synthesis of novel materials. While 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has its limitations, its biocompatibility, stability under physiological conditions, and high yield of synthesis make it an ideal compound for use in biological systems. The future directions of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one research are promising, and it has the potential to revolutionize the field of bioorthogonal chemistry.
Synthesemethoden
The synthesis of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been achieved using various methods, including the reaction of 7-hydroxy-4-methylcoumarin with 2,4-difluorobenzyl chloride in the presence of potassium carbonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Another method involves the reaction of 7-hydroxy-4-methylcoumarin with 2,4-difluorobenzyl bromide in the presence of potassium carbonate and dimethylformamide (DMF). Both of these methods have been shown to produce high yields of 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been widely used in scientific research due to its ability to react with azide-containing molecules via copper-free click chemistry. This reaction has been used for various applications, including the labeling of biomolecules, such as proteins, nucleic acids, and carbohydrates, for imaging and detection purposes. 6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has also been used for the development of drug delivery systems and the synthesis of novel materials.
Eigenschaften
IUPAC Name |
6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2O3/c1-9-4-17(21)23-15-7-16(13(18)6-12(9)15)22-8-10-2-3-11(19)5-14(10)20/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCLCYGWLUNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)



![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)


![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)



